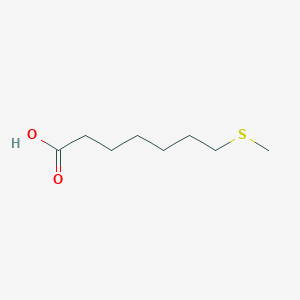

7-(Methylsulfanyl)heptanoic acid

Beschreibung

Overview of the Chemical Compound in Academic Research

7-(Methylsulfanyl)heptanoic acid is characterized by the chemical formula C8H16O2S. biosynth.com This structure, consisting of a heptanoic acid backbone with a methylsulfanyl group at the seventh carbon, provides it with distinct physical and chemical properties. ontosight.ai Research into this compound often involves its synthesis and characterization, as well as the exploration of its potential applications. It is sometimes found as a component in studies of alkaloids, naturally occurring chemical compounds containing basic nitrogen atoms. biosynth.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 111261-32-6 biosynth.combldpharm.com |

| Molecular Formula | C8H16O2S biosynth.com |

| Molecular Weight | 176.28 g/mol biosynth.com |

| SMILES | CSCCCCCCC(=O)O biosynth.com |

This table is based on data from reference biosynth.combldpharm.com.

Historical Perspective of Heptanoic Acid Derivatives in Scientific Inquiry

Heptanoic acid, also known as enanthic acid, and its derivatives have a long history in scientific research. hmdb.cawikipedia.org Heptanoic acid itself is a seven-carbon straight-chain fatty acid. nih.govebi.ac.uk Historically, these compounds have been utilized in the preparation of esters, such as ethyl enanthate, for use in fragrances and as artificial flavors. hmdb.ca

The study of heptanoic acid derivatives has expanded significantly over time. For instance, processes for preparing various substituted heptanoic acids were developed for potential use in different applications. drugbank.com The synthesis of amino-substituted heptanoic acid derivatives, for example, has been a subject of interest in pharmaceutical chemistry. ontosight.aigoogle.com Research into the synthesis of hydroxy-substituted heptanoic acid derivatives has also been documented, highlighting the versatility of the heptanoic acid scaffold in chemical synthesis. google.com The development of methods to create these derivatives has often been driven by the search for new therapeutic agents and materials with specific properties. google.comontosight.ai

Contemporary Relevance within Organic and Biological Chemistry

In modern organic and biological chemistry, this compound and related organosulfur compounds are of interest for their potential biological activities. mdpi.com Organosulfur compounds, in general, are known to exhibit a broad spectrum of biological effects. mdpi.com While specific research on the biological role of this compound is still emerging, the presence of the methylsulfanyl group suggests potential interactions with biological systems. ontosight.ai

The study of similar compounds provides context for its potential relevance. For example, some heptanoic acid derivatives have been investigated for their antimicrobial and anti-inflammatory properties. ontosight.ai The structural features of this compound make it a candidate for investigation in areas such as enzyme inhibition or as a building block in the synthesis of more complex, biologically active molecules. ontosight.aiprepchem.com Its role as a potential plant metabolite has also been noted in broader chemical databases. ebi.ac.uk The ongoing exploration of such compounds contributes to the broader understanding of how structure influences function in chemical and biological systems.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methylsulfanylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-11-7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJBWSPQSPXKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551943 | |

| Record name | 7-(Methylsulfanyl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111261-32-6 | |

| Record name | 7-(Methylsulfanyl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Biological Roles and Molecular Mechanisms of Action

Enzyme Inhibition and Receptor Interaction Studies

The exploration of 7-(Methylsulfanyl)heptanoic acid's biological profile has primarily centered on its potential to modulate the activity of key enzymes and interact with cellular receptors. The presence of a sulfur-containing moiety and a carboxylic acid function within a medium-chain fatty acid structure provides a foundation for potential specific molecular interactions.

While direct and extensive research on this compound is not widely available, the study of structurally related molecules offers preliminary insights into its potential enzymatic targets. The following sections outline the current understanding, which remains largely theoretical in the absence of specific experimental data for this compound.

Currently, there is no published scientific literature that specifically documents the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by this compound or its direct analogs. HMG-CoA reductase is a critical enzyme in the cholesterol biosynthesis pathway and is the primary target of statin drugs. While various natural and synthetic compounds are known to inhibit this enzyme, the activity of this compound in this context has not been reported.

The potential for this compound to modulate the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key in the inflammatory process, has not been specifically investigated in published studies. These enzymes metabolize fatty acids like arachidonic acid into pro-inflammatory signaling molecules. While various fatty acid analogs can act as inhibitors or modulators of these enzymes, the specific role of this compound remains an open area for research.

There is a lack of scientific data regarding the interaction of this compound with phosphodiesterase (PDE) enzymes. PDEs are a large family of enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Their inhibition has therapeutic effects in a range of conditions. However, the potential for this compound to act as a PDE inhibitor has not been explored in the available scientific literature.

No specific research has been published on the interaction of this compound with viral polymerases, including the cap-binding domain of the influenza virus polymerase subunit PB2. The influenza PB2 cap-binding domain is a target for antiviral drug development, with research focusing on compounds that can disrupt its function in viral transcription. The potential for this compound to bind to this or other viral polymerases has not been documented.

The ability of this compound to act as a ligand for G protein-coupled receptors (GPCRs) and modulate cellular signaling pathways is another area where specific research is currently absent from the scientific literature. GPCRs are a vast family of transmembrane receptors that respond to a wide variety of extracellular stimuli, including lipids and fatty acids. While some fatty acids are known to activate specific GPCRs, the interaction of this compound with these receptors has not been reported.

Investigation of Specific Enzyme Targets by this compound Analogs

Cellular and Subcellular Effects

Direct experimental evidence elucidating the specific cellular and subcellular effects of isolated this compound is not extensively documented in publicly available research. However, the activities of lipopeptides containing this fatty acid moiety offer indirect evidence of its potential influence on cellular processes.

Modulation of Intracellular Biochemical Processes and Metabolic Fluxes

Currently, there is a lack of specific research data on how this compound alone modulates intracellular biochemical processes and metabolic fluxes. The biological activity of lipopeptides is often attributed to their amphiphilic nature, which facilitates interaction with and disruption of cell membranes researchgate.netnih.gov. This interaction can lead to pore formation, membrane depolarization, and ultimately, cell death nih.govuwaterloo.caresearchgate.net. The fatty acid tail of these lipopeptides, including this compound, is crucial for their insertion into the lipid bilayer of cell membranes nih.govuwaterloo.ca. While the primary mechanism of many lipopeptides is membrane disruption, some can also interact with intracellular targets mdpi.com. However, the specific intracellular signaling pathways or metabolic fluxes directly targeted by this compound have not yet been identified.

Influence on Cellular Phenotypes and Homeostasis

The influence of this compound on cellular phenotypes and homeostasis is primarily understood through its role within larger bioactive molecules. Lipopeptides, as a class of molecules, are known to induce significant changes in cellular phenotypes, including the induction of apoptosis in cancer cells researchgate.net. This process can be triggered by the disruption of the cellular fatty acid composition, a process in which the fatty acid component of the lipopeptide likely plays a direct role researchgate.net. However, specific studies isolating the effect of the this compound moiety on cellular phenotypes and homeostasis are not available.

Natural Product Chemistry and Bioactivity

The most significant body of research concerning this compound lies in its identification as a key structural component of biologically active lipopeptides produced by bacteria.

Identification and Characterization in Biologically Active Lipopeptides and Depsipeptides

This compound has been identified as the fatty acid component of the non-ribosomally synthesized lipopeptide thanamycin nih.gov. Thanamycin is a chlorinated 9-amino-acid lipopeptide produced by Pseudomonas species, notably from the rhizosphere nih.gov. The structure of thanamycin consists of a cyclic peptide head and the N-terminal this compound tail. The presence of the methylsulfanyl group on the fatty acid is a distinguishing feature of this particular lipopeptide.

While thanamycin is the most well-characterized lipopeptide containing this specific fatty acid, the structural diversity of lipopeptides produced by Pseudomonas and other bacteria suggests that this compound could be a component of other, yet to be discovered, natural products frontiersin.org.

Contribution to Antimicrobial, Antitumor, and Anti-inflammatory Activities of Natural Isolates

The biological activities of natural isolates containing this compound are primarily attributed to the lipopeptide structure as a whole.

Antimicrobial Activity: Thanamycin, which contains this compound, exhibits antifungal activity nih.gov. The lipophilic fatty acid tail is essential for the interaction with and disruption of fungal cell membranes, which is a common mechanism of action for antimicrobial lipopeptides nih.gov. The specific contribution of the methylsulfanyl group to the potency or spectrum of this activity has not been explicitly detailed. Lipopeptides from Pseudomonas are known to have broad-spectrum antimicrobial properties frontiersin.org.

Antitumor Activity: While direct antitumor studies on thanamycin are not widely reported, other bacterial lipopeptides have demonstrated cytotoxic effects against cancer cells researchgate.netmdpi.com. The proposed mechanism often involves the induction of apoptosis through membrane disruption or interaction with intracellular components researchgate.netmdpi.com. The hydrophobic fatty acid portion of these molecules is critical for their insertion into the cancer cell membrane, suggesting that this compound would play a crucial role in the potential antitumor activity of any lipopeptide it is a part of mdpi.com.

Anti-inflammatory Activity: Bacterial lipopeptides have been shown to possess anti-inflammatory properties researchgate.netnih.gov. For instance, some lipopeptides can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by downregulating the expression of pro-inflammatory mediators nih.gov. The mechanism often involves the modulation of signaling pathways such as the TLR4 and NF-κB pathways researchgate.netnih.gov. The fatty acid moiety is integral to the interaction of the lipopeptide with host cell membranes and receptors, and thus, this compound would be a key contributor to the anti-inflammatory potential of the natural products in which it is found.

Plant-Specific Biological Functions

Information regarding the specific biological functions of this compound in plants is currently scarce. The compound has been identified in the bark and leaves of the tree Dictyocarpus heptacarpus; however, its physiological role within this plant has not been elucidated.

Sulfur is an essential nutrient for plants, playing a critical role in the synthesis of amino acids, proteins, and various secondary metabolites involved in plant defense nih.govomexcanada.comresearchgate.net. Sulfur-containing compounds can be involved in redox homeostasis and the regulation of gene expression researchgate.netnih.gov. While it is plausible that this compound could play a role in plant defense or signaling, there is currently no direct evidence to support this hypothesis. Further research is needed to determine the function of this fatty acid in Dictyocarpus heptacarpus and its potential broader roles in the plant kingdom.

Role as a Plant Metabolite and its Biological Significance

Current scientific literature does not extensively document this compound as a widespread or primary plant metabolite. Its presence in plants is not as commonly reported as other fatty acids or sulfur-containing compounds. However, the structural similarity to heptanoic acid, a known plant metabolite, suggests potential metabolic pathways and biological relevance. hmdb.cafatplants.net Heptanoic acid itself is recognized as a medium-chain fatty acid found in various plant species. hmdb.ca

The biological significance of carboxylic acids in plants is vast, ranging from serving as energy sources to acting as signaling molecules that can influence gene expression related to photosynthesis, cell wall structure, and stress responses. nih.gov Although direct evidence for this compound is scarce, its methylsulfanyl group introduces a sulfur component, which is a crucial element in plant biology, forming parts of essential amino acids and secondary metabolites involved in defense.

Induction of Plant Defense Mechanisms against Pathogens

The defense mechanisms triggered by compounds like hexanoic acid involve the activation of both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are central to a plant's immune response. nih.govfrontiersin.org These pathways lead to a cascade of defensive actions, including the deposition of callose to reinforce cell walls at the site of infection and the expression of pathogenesis-related (PR) genes. frontiersin.org Given the structural parallels, it is hypothesized that this compound could potentially elicit similar defense priming responses in plants, although dedicated research is required to confirm this. The general principle of certain carboxylic acids acting as elicitors of plant immunity suggests a potential, yet unproven, role for this compound in this process. nih.govmdpi.com

Structure Activity Relationship Studies and Derivative Development

Design and Synthesis of Novel 7-(Methylsulfanyl)heptanoic Acid Derivatives

The rational design of new derivatives of this compound involves targeted modifications of its core structure. These modifications are typically aimed at enhancing interactions with biological targets, improving metabolic stability, or altering physicochemical properties to favor better absorption and distribution.

Systematic Modifications of the Heptanoic Acid Carbon Chain

The seven-carbon chain of heptanoic acid is a primary target for modification to probe the impact of lipophilicity and chain length on biological activity. While specific studies on the systematic modification of the carbon chain of this compound are not extensively documented in publicly available research, principles from analogous long-chain fatty acid derivatives can be applied. For instance, studies on other fatty acid derivatives have shown that both increases and decreases in chain length can significantly impact biological potency and in vivo protraction. acs.orgnih.gov

Potential modifications could include:

Chain Length Variation: Synthesis of analogs with shorter (e.g., pentanoic, hexanoic) and longer (e.g., octanoic, nonanoic) alkyl chains to determine the optimal length for a desired biological effect.

Introduction of Unsaturation: The incorporation of double or triple bonds into the carbon chain can introduce conformational rigidity and alter the molecule's three-dimensional shape, potentially leading to enhanced binding with target proteins.

Branching: Introducing methyl or other small alkyl groups along the chain can increase lipophilicity and influence metabolic pathways.

These modifications would likely be achieved through multi-step organic synthesis, starting from appropriate precursors and building the carbon chain with the desired features before or after the introduction of the methylsulfanyl group.

Chemical Alterations of the Sulfur-Containing Moiety

The methylsulfanyl (-SCH3) group is a distinguishing feature of this fatty acid and a prime candidate for chemical alteration to explore its role in biological activity. Research on sulfur-containing analogs of other fatty acids, such as stearic acid, has demonstrated that the position and oxidation state of the sulfur atom are critical for their biological effects. nih.gov

Potential modifications to the sulfur moiety include:

Oxidation State: Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-SOCH3) or a sulfone (-SO2CH3) introduces polarity and hydrogen bond accepting capabilities, which could significantly alter interactions with biological targets. However, in studies of thiastearic acid analogs, the sulfoxide derivatives were found to have little effect on growth or fatty acid synthesis, suggesting that the sulfide form may be crucial for certain activities. nih.gov

Alkyl Group Substitution: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) or other functionalized chains could probe the steric and electronic requirements of the binding pocket of a target protein.

Thioether Position: While the parent compound is this compound, synthesizing isomers with the methylsulfanyl group at different positions along the heptanoic acid chain (e.g., 3-, 4-, 5-, or 6-methylsulfanyl) would be a critical step in elucidating the positional importance of the sulfur atom for activity. Studies on thiastearic acids have shown that the position of the sulfur atom significantly impacts their inhibitory potency. nih.gov

The synthesis of these analogs would involve specialized organosulfur chemistry techniques.

Exploration of Amide, Ester, and Other Functional Linkages

Modification of the carboxylic acid group is a common strategy in drug development to create prodrugs with improved properties or to introduce new interaction points. The formation of amides and esters can alter the compound's polarity, solubility, and ability to cross cell membranes.

One example of a derivative of this compound that has been studied is This compound phenylamide . ontosight.ai This compound features an amide linkage between the carboxylic acid of the heptanoic acid backbone and a phenyl group. ontosight.ai The introduction of the phenylamide moiety significantly changes the molecule's properties, suggesting potential interactions with biological targets like enzymes or receptors. ontosight.ai Research into this specific derivative has focused on its potential biological activities, which may include anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai

The synthesis of such derivatives is typically straightforward, involving the activation of the carboxylic acid followed by reaction with an appropriate amine or alcohol. A variety of amide and ester derivatives could be generated to explore the impact of different substituents on biological activity.

Table 1: Examples of Potential Derivatives of this compound

| Derivative Name | Modification | Potential Rationale |

|---|---|---|

| 7-(Methylsulfinyl)heptanoic acid | Oxidation of sulfur | Increase polarity, potential for new H-bonding |

| 7-(Ethylsulfanyl)heptanoic acid | Alkyl substitution on sulfur | Probe steric tolerance of binding pocket |

| 6-(Methylsulfanyl)heptanoic acid | Isomeric position of sulfur | Determine positional importance of sulfur |

| 7-(Methylsulfanyl)heptanamide | Amidation of carboxylic acid | Alter polarity and membrane permeability |

Functional Characterization and Comparative Biological Studies of Analogs

Once synthesized, the novel derivatives of this compound would undergo rigorous biological testing to profile their activity and establish a clear structure-activity relationship.

In Vitro and Ex Vivo Assays for Biological Activity Profiling

A battery of in vitro and ex vivo assays would be employed to assess the biological effects of the synthesized analogs. The choice of assays would depend on the therapeutic area of interest. For example, if the parent compound showed potential as an anti-inflammatory agent, the derivatives would be tested in assays measuring the inhibition of inflammatory mediators.

Enzyme Inhibition Assays: If this compound is found to inhibit a specific enzyme, its derivatives would be tested to determine their inhibitory concentrations (IC50 values).

Cell-Based Assays: The effects of the analogs on cellular processes such as proliferation, apoptosis, and signaling pathways would be investigated in relevant cell lines. For instance, if anticancer activity is being explored, the compounds would be tested against a panel of cancer cell lines.

Receptor Binding Assays: If a receptor target is identified, competitive binding assays would be performed to determine the affinity of the derivatives for the receptor.

Ex Vivo Studies: Tissues or cells isolated from an organism can be used to study the effects of the compounds in a more physiologically relevant context. For example, ex vivo crystallization assays could be used if the compounds are being investigated for their potential to inhibit the formation of pathological crystals. nih.gov

The data from these assays would be compiled to compare the potency and efficacy of the different derivatives, allowing for the identification of key structural features that contribute to biological activity.

Table 2: Illustrative Biological Activity Data for Hypothetical Derivatives

| Compound | Modification | IC50 (µM) - Target X | Cell Viability (µM) - Cell Line Y |

|---|---|---|---|

| This compound | Parent Compound | 15.2 | 25.8 |

| 7-(Methylsulfinyl)heptanoic acid | Sulfoxide | > 100 | > 100 |

| 7-(Ethylsulfanyl)heptanoic acid | Ethyl on Sulfur | 8.7 | 12.4 |

| 7-(Methylsulfanyl)heptanamide | Amide | 22.1 | 35.6 |

| Ethyl 7-(methylsulfanyl)heptanoate | Ethyl Ester | 18.9 | 29.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Docking and Computational Chemistry for Predictive Structure-Activity Relationship Analysis

Computational methods, particularly molecular docking, are invaluable tools for understanding and predicting the interactions between small molecules and their protein targets. By modeling the binding of this compound and its derivatives into the active site of a target protein, researchers can gain insights into the molecular basis of their activity.

The process typically involves:

Target Identification and Preparation: Obtaining the three-dimensional structure of the target protein, often from a public database like the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structures of the this compound derivatives and optimizing their geometries.

Docking Simulation: Using software to place the ligands into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: The docking poses are scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues are then analyzed.

Molecular docking can help to:

Predict Binding Modes: Visualize how the derivatives fit into the binding pocket.

Explain SAR: Correlate the observed biological activities of the derivatives with their predicted binding affinities and interaction patterns.

Guide Further Design: Suggest new modifications to the ligand structure that could improve binding and, consequently, biological activity.

For example, docking studies could reveal that the methylsulfanyl group fits into a specific hydrophobic pocket, and that increasing the size of the alkyl group on the sulfur atom could lead to a better fit and higher potency.

Application of Noncanonical Amino acids and Modified Fatty Acids as Probes

The study of biological systems at a molecular level often requires tools that can interrogate or subtly perturb specific cellular processes. Noncanonical amino acids (ncAAs) and modified fatty acids have emerged as powerful chemical probes for this purpose. acs.orgnih.gov Unlike their canonical counterparts, these molecules possess unique functional groups that can serve as spectroscopic reporters, photo-crosslinkers, or bioorthogonal handles for downstream labeling and analysis. researchgate.netacs.org The introduction of these probes into proteins and metabolic pathways allows for the investigation of complex biological mechanisms with high precision. nih.gov

Modified fatty acids, in particular, are invaluable for studying lipid metabolism and lipid-protein interactions. nih.govnih.gov By mimicking natural fatty acids, they can be incorporated by cellular enzymes into various lipidic structures and lipid-modified proteins. acs.org The strategic placement of a unique chemical group, such as an alkyne, azide (B81097), or a diazirine, on the fatty acid chain provides a means to track, visualize, or capture interacting partners. nih.govrsc.org

This compound , a derivative of the seven-carbon heptanoic acid, represents a class of modified fatty acids with potential as a research probe. Its methylsulfanyl (–SCH₃) group offers a subtle modification compared to bulkier tags. While the sulfur atom is isosteric to a methylene (B1212753) (–CH₂–) group, its electronic properties and potential for oxidation to sulfoxide or sulfone derivatives could be exploited in specific experimental contexts. Its utility lies in its structural similarity to natural short- to medium-chain fatty acids, potentially allowing it to enter metabolic pathways and serve as a surrogate for studying fatty acid processing and signaling.

Genetic Encoding Strategies for the Incorporation of Modified Fatty Acids

The site-specific incorporation of modified fatty acids into proteins is a sophisticated technique that provides unparalleled control for studying protein function. While fatty acids themselves are not genetically encoded, strategies have been developed to attach them to specific amino acid residues within a target protein. A primary method involves the genetic incorporation of a noncanonical amino acid (ncAA) that bears a bioorthogonal handle, which is then selectively reacted with a modified fatty acid.

Genetic Code Expansion: This powerful technique allows for the site-selective installation of hundreds of ncAAs into proteins. researchgate.netnih.gov The process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, typically a stop codon like the amber codon (TAG), and inserts the desired ncAA during protein translation. frontiersin.org For fatty acid labeling, an ncAA with a reactive group (e.g., an alkyne or azide) can be incorporated. Subsequently, a modified fatty acid equipped with a complementary reactive partner (e.g., an azide for an alkyne-ncAA) can be covalently attached via "click chemistry."

Metabolic Labeling: A more direct approach for studying fatty acylation involves metabolic labeling, where cells are incubated with a modified fatty acid analog. acs.orgrsc.org These analogs, often containing an alkyne or azide tag, are recognized by the cell's natural enzymatic machinery and attached to proteins through processes like N-myristoylation or S-palmitoylation. acs.orgrsc.org For instance, ω-azido-fatty acids of varying chain lengths have been used to selectively visualize different types of protein fatty acylation. acs.orgThis compound could potentially be used in such metabolic labeling studies to probe the substrate specificity of enzymes involved in short-chain fatty acylation.

The table below summarizes key strategies for incorporating modified fatty acids and their underlying principles.

| Strategy | Description | Key Components | Application Example |

| Genetic Code Expansion | Site-specific incorporation of a noncanonical amino acid (ncAA) with a bioorthogonal handle into a protein, followed by chemical ligation of a modified fatty acid. frontiersin.org | Orthogonal aaRS/tRNA pair, ncAA with a reactive handle, unique codon (e.g., TAG). | Incorporating p-azido-L-phenylalanine and subsequently attaching an alkyne-modified fatty acid to study a specific protein's lipid modification. |

| Metabolic Labeling | Cellular uptake and enzymatic incorporation of a fatty acid analog containing a bioorthogonal tag (e.g., alkyne, azide) or a photo-crosslinking group. acs.orgrsc.org | Cell-permeable modified fatty acid, cellular fatty acylation enzymes (e.g., N-myristoyltransferases). | Using azido- or alkyne-tagged myristic acid analogs to identify and profile N-myristoylated proteins in living cells. acs.orgrsc.org |

| Enzyme-Mediated Ligation | In vitro enzymatic attachment of a modified fatty acid to a protein, often facilitated by enzymes like sortase or lipoic acid ligase. | Purified protein, specific ligase enzyme, modified fatty acid substrate. | Attaching a fluorescently labeled fatty acid to a purified protein to study its interaction with a binding partner. |

Utilization in Probing Enzyme Mechanisms and Protein-Ligand Interactions

Modified fatty acid probes are instrumental in elucidating enzyme mechanisms and characterizing the often-transient interactions between proteins and ligands. acs.orgnih.gov The introduction of a specific modification allows researchers to trap enzymatic intermediates, identify binding partners, and map interaction sites. acs.orgrsc.org

Probing Enzyme Mechanisms: The incorporation of ncAAs or modified substrates can provide deep insights into enzymatic catalysis. acs.orgnih.gov By making subtle changes to a substrate, such as replacing a methylene group with a sulfur atom as in This compound , one can probe the steric and electronic requirements of an enzyme's active site. The sulfur atom in the methylsulfanyl group is a soft nucleophile and can participate in different interactions compared to a carbon atom. Furthermore, its potential oxidation to a sulfoxide or sulfone introduces polarity and hydrogen-bonding capabilities, which can be used to explore the active site environment.

Investigating Protein-Ligand Interactions: A major challenge in cell biology is identifying the interactions between proteins and lipids in their native environment. rsc.org Fatty acid probes equipped with photoactivatable groups, such as diazirines, have revolutionized this field. rsc.orgbiorxiv.org When exposed to UV light, the diazirine forms a highly reactive carbene that covalently crosslinks the fatty acid probe to any protein in close proximity, including specific binding partners or enzymes. biorxiv.org These crosslinked complexes can then be isolated and identified using mass spectrometry, providing a snapshot of the lipid-protein interactome. rsc.org

The table below details research findings using various modified fatty acids to probe biological systems.

| Probe Type | Research Finding | Biological Question Addressed | Citation |

| Photoactivatable & Clickable Fatty Acids | Diazirine- and alkyne-containing myristic acid analogs were used to capture and identify myristoylation-dependent protein-protein interactions in living cells. | What proteins interact with a specific lipid-modified protein in a cellular context? | rsc.orgrsc.org |

| Fluorogenic Fatty Acids | Nitrobenzoxadiazole (NBD)-labeled fatty acids, whose fluorescence is environmentally sensitive, were used to probe the ligand-binding sites of fatty acid-binding proteins (FABPs). | What is the nature of the binding pocket in a lipid carrier protein? | thermofisher.com |

| Azido-Tagged Fatty Acids | ω-azido-fatty acids of different lengths were metabolically incorporated, enabling the selective visualization and enrichment of N-myristoylated versus S-palmitoylated proteins. | Can we distinguish between different types of protein fatty acylation in cells? | acs.org |

| Fatty Acids with Reactive Electrophiles | Cell-permeable fatty acid probes with acyloxymethylketone or fluorophosphonate "warheads" were synthesized to covalently modify and profile fatty acid-associated proteins. | Which enzymes that process fatty acids are active in a given cell lysate? | nih.gov |

While direct studies utilizing This compound are not prominent in the literature, its structure suggests it could serve as a valuable tool. It could be synthesized with additional modifications, such as an alkyne handle for click chemistry or a diazirine for photo-crosslinking, to expand its utility for probing the roles of short- and medium-chain fatty acids in cellular signaling, metabolism, and protein interactions.

Advanced Analytical Methodologies for the Characterization and Detection of 7 Methylsulfanyl Heptanoic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 7-(Methylsulfanyl)heptanoic acid, as it allows for its isolation from interfering substances prior to detection and characterization. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. ajrconline.org Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column. To overcome these limitations, derivatization is essential. This process converts the polar carboxylic acid into a less polar, more volatile ester or silyl (B83357) ester.

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a fatty acid methyl ester (FAME). The resulting methyl 7-(methylsulfanyl)heptanoate is significantly more volatile.

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the active hydrogen of the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. nist.govsigmaaldrich.com

Once derivatized, the compound can be effectively separated on a GC column. A mid-polar to polar capillary column, such as one with a cyanopropyl siloxane stationary phase, is often employed for the analysis of fatty acid derivatives to achieve optimal resolution. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Reagent | Abbreviation | Resulting Derivative | Key Advantage |

| Methanol (B129727) with catalyst (e.g., HCl, BF₃) | - | Methyl Ester (FAME) | Robust, widely used for fatty acid profiling. sigmaaldrich.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Forms stable derivatives for many functional groups. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ester | A powerful silylating agent, often used for complex samples. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile and thermally labile compounds like this compound, allowing for its analysis without derivatization. mdpi.com Reversed-phase HPLC is the most common mode used for this purpose.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com To ensure good peak shape and retention time reproducibility for the carboxylic acid, the pH of the mobile phase is usually controlled by adding a small amount of an acid, such as formic acid or trifluoroacetic acid. This suppresses the ionization of the carboxyl group, making the molecule less polar and allowing it to interact more strongly with the stationary phase.

Detection can be achieved using a UV detector at a low wavelength (~210 nm), although this lacks specificity. For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. researchgate.netnih.gov

Table 2: Typical Starting Conditions for HPLC Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 or C8, 3-5 µm particle size | Provides nonpolar stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid suppresses ionization of the analyte. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent to elute the analyte from the column. |

| Elution Mode | Gradient | Allows for separation of compounds with varying polarities in a single run. researchgate.net |

| Detection | UV at 210 nm or Fluorescence (with derivatization) | Monitors the column effluent for the analyte. |

Spectrometric Characterization Methods

Spectrometric methods provide detailed structural information and are often coupled with chromatographic techniques for unambiguous identification.

Mass Spectrometry (MS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, clues to its structure. omicsonline.org For this compound (C₈H₁₆O₂S), the nominal molecular weight is 176.28 g/mol . biosynth.com

When coupled with GC, Electron Ionization (EI) is a common ionization source. The EI-MS of the methyl ester derivative would be expected to show characteristic fragmentation patterns for fatty acid methyl esters. A key fragment is often observed at m/z 74, resulting from a McLafferty rearrangement. researchgate.net Other fragments would arise from cleavage along the alkyl chain and near the sulfur atom, helping to pinpoint the location of the methylsulfanyl group.

When coupled with HPLC, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used. researchgate.net These methods typically generate a protonated molecular ion [M+H]⁺ at m/z 177.2 or a deprotonated ion [M-H]⁻ at m/z 175.2.

Tandem Mass Spectrometry (MS/MS) significantly enhances structural confirmation. In this technique, the molecular ion of interest (e.g., m/z 177.2) is selected and subjected to collision-induced dissociation (CID) to generate a secondary set of fragment ions. nih.gov The resulting fragmentation pattern is highly specific to the molecule's structure and can be used to distinguish it from isomers and confirm the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive elucidation of molecular structure. nih.gov It provides detailed information about the chemical environment of each carbon and hydrogen atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The methyl protons of the -SCH₃ group would appear as a sharp singlet, while the methylene (B1212753) (-CH₂-) protons adjacent to the sulfur, the carbonyl group, and along the aliphatic chain would appear as multiplets with characteristic chemical shifts and splitting patterns. The carboxylic acid proton (-COOH) would be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. A distinct signal for the carbonyl carbon would be observed at the most downfield position. The methyl carbon of the -SCH₃ group and the seven individual methylene carbons in the chain would each produce a unique signal, confirming the seven-carbon chain length and the presence of the methylsulfanyl group. chemicalbook.com

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| -CH₂ -COOH | ~ 2.35 | Triplet |

| -S-CH₂ - | ~ 2.50 | Triplet |

| -S-CH₃ | ~ 2.10 | Singlet |

| -CH₂-CH₂-S- | ~ 1.65 | Multiplet |

| -CH₂-CH₂-COOH | ~ 1.65 | Multiplet |

| -(CH₂)₃- (internal) | ~ 1.30 - 1.50 | Multiplet |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | ~ 180 |

| -S-C H₂- | ~ 35 |

| -C H₂-COOH | ~ 34 |

| -S-C H₃ | ~ 15 |

| Internal -C H₂- carbons | 24 - 30 |

Hyphenated Techniques for Complex Mixture Analysis

The coupling of chromatographic separation with spectrometric detection, known as hyphenated techniques, provides the highest level of analytical power for analyzing complex mixtures. ajrconline.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile compounds. ajrconline.org For this compound, analysis of its derivatized form by GC-MS would provide both a retention time (for chromatographic identification) and a mass spectrum (for definitive structural confirmation) in a single analysis. saapjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is exceptionally versatile and powerful for analyzing non-volatile compounds in complex matrices like biological fluids or environmental samples. omicsonline.org It allows for the separation of this compound from other components by HPLC, followed by its direct detection and identification by MS. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the preferred method for trace-level quantification. nih.gov

GC-MS and HPLC-MS in Metabolomic and Environmental Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for the analysis of this compound in diverse samples. nih.gov

GC-MS Analysis:

Due to its low volatility, this compound requires a derivatization step prior to GC-MS analysis. restek.com The carboxylic acid group is the primary target for derivatization to increase volatility and improve chromatographic peak shape. restek.comsigmaaldrich.com Common derivatization strategies include esterification to form fatty acid methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters. restek.commdpi.com

Esterification: Reaction with a reagent like boron trifluoride in methanol (BF3-methanol) converts the carboxylic acid to its methyl ester. mdpi.comresearchgate.net This is a widely used method for fatty acid analysis. researchgate.net

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form TMS esters. restek.commdpi.com

The resulting derivatives can then be separated on a GC column, typically a non-polar or medium-polarity column like a 5%-phenyl-95%-dimethylpolysiloxane, and detected by a mass spectrometer. unipi.it The mass spectrum will exhibit characteristic fragmentation patterns that allow for the identification of the derivatized this compound. Electron ionization (EI) is a common ionization technique for GC-MS analysis of FAMEs. nih.gov

Table 1: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BF3-Methanol or BSTFA + 1% TMCS |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 70°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table presents typical parameters and may require optimization for specific applications.

HPLC-MS Analysis:

HPLC-MS offers the advantage of analyzing this compound without the need for derivatization. hplc.eu Reversed-phase chromatography is a common approach for separating fatty acids. nih.gov

A C8 or C18 column can be used to separate the compound based on its hydrophobicity. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.gov Electrospray ionization (ESI) in negative ion mode is highly effective for detecting the deprotonated molecule [M-H]-.

Table 2: Representative HPLC-MS Parameters for this compound

| Parameter | Value |

| HPLC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from low to high organic phase |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

This table provides a general framework; specific conditions should be optimized.

The application of these techniques in metabolomics allows for the profiling of this compound in biological fluids and tissues, providing insights into metabolic pathways involving sulfur-containing lipids. nih.govresearchgate.net In environmental profiling, GC-MS and HPLC-MS can be used to detect and quantify this compound in water, soil, and biota, helping to assess its distribution and persistence. nih.govpharmacyjournal.org

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Compound Fingerprinting

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled tube under the influence of an electric field. nih.gov This technique is particularly well-suited for the analysis of volatile organic compounds (VOCs) and can be applied to the fingerprinting of samples containing this compound, especially after conversion to a more volatile derivative. mdpi.comtandfonline.com

The combination of GC's separation power with the high selectivity of IMS can help to resolve co-eluting compounds that may be present in complex matrices. tandfonline.com For volatile organosulfur compounds, GC-IMS offers rapid and sensitive detection. ucdavis.edu The resulting two-dimensional plot of GC retention time versus IMS drift time creates a unique fingerprint for a sample, allowing for the identification of characteristic compounds and the comparison of different samples. nih.gov

Sample Preparation and Extraction Methodologies

The successful analysis of this compound is highly dependent on the efficiency of its extraction from the sample matrix. The choice of extraction method is critical to ensure high recovery and minimize the co-extraction of interfering substances.

Accelerated Solvent Extraction (ASE) for Efficient Isolation

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is a technique that uses conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process. researchgate.netresearchgate.net This method is significantly faster and uses less solvent compared to traditional techniques like Soxhlet extraction. iaea.org

For the extraction of this compound from solid or semi-solid samples such as soil, sediment, or biological tissues, a mixture of polar and non-polar solvents can be effective. The elevated temperature enhances the desorption of the analyte from the matrix particles, while the high pressure maintains the solvent in its liquid state, allowing for rapid and thorough extraction. researchgate.net

Table 3: General ASE Parameters for this compound Extraction

| Parameter | Value/Range |

| Solvent | Dichloromethane/Methanol or Hexane/Acetone mixtures |

| Temperature | 50 - 150 °C |

| Pressure | 1500 - 2000 psi |

| Static Time | 5 - 10 minutes |

| Number of Cycles | 1 - 3 |

These parameters are a starting point and should be optimized for each specific matrix.

Solid Phase Extraction (SPE) for Analyte Enrichment and Cleanup

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the selective isolation and concentration of analytes from a liquid sample. nih.gov It is also invaluable for the cleanup of extracts obtained from other methods like ASE to remove interfering compounds prior to chromatographic analysis.

For the extraction of this compound from aqueous samples or for the cleanup of crude extracts, a reversed-phase SPE sorbent such as C18 or a polymer-based sorbent is often suitable. The selection of the sorbent and the elution solvents is critical for achieving high recovery and purity.

A typical SPE procedure for this compound would involve the following steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the stationary phase.

Loading: The sample (or sample extract diluted in a suitable solvent) is passed through the sorbent. This compound will be retained on the sorbent due to hydrophobic interactions.

Washing: The sorbent is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

Elution: The retained this compound is eluted with a stronger organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

The choice of washing and elution solvents will depend on the specific properties of the sample matrix and the desired level of cleanup. For organosulfur compounds, specific sorbents like activated carbon have also been shown to be effective. nih.govoup.com

The combination of efficient extraction techniques like ASE with selective cleanup methods such as SPE is essential for obtaining high-quality data in the analysis of this compound in complex samples.

Environmental Fate and Biotransformation of 7 Methylsulfanyl Heptanoic Acid

Environmental Occurrence and Distribution in Various Compartments

Currently, there is a lack of specific studies detailing the occurrence and distribution of 7-(methylsulfanyl)heptanoic acid in various environmental compartments such as soil, water, and air. However, organosulfur compounds are known to be present in the environment from both natural and anthropogenic sources. openbiotechnologyjournal.comepa.gov Natural sources of organosulfur compounds include the decomposition of organic matter, with many organisms producing a variety of these compounds. wikipedia.org For instance, the amino acids methionine and cysteine are common organosulfur compounds found in virtually all living organisms. wikipedia.orgwikipedia.org

Volatile organosulfur compounds can be released from salt marshes and other environments with high microbial activity, suggesting that non-volatile precursors, which could include compounds like this compound, are present in these ecosystems. epa.gov The distribution of such a compound in the environment would be dictated by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. Carboxylic acids, in general, can be found in various environmental matrices, and their distribution is influenced by factors like pH, which affects their state of protonation. acs.org

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, the most relevant abiotic degradation pathway is likely to be photochemical degradation.

Sunlight can induce the degradation of organic compounds in the environment, a process known as photolysis or photochemical degradation. nih.gov Carboxylic acids and organosulfur compounds are known to be susceptible to photochemical reactions. The photochemistry of aliphatic carboxylic acids can lead to their decarboxylation, breaking the carbon-carbon bond and releasing carbon dioxide. acs.org

Studies on the photochemical degradation of natural organic sulfur compounds have shown that a significant portion of these compounds can be degraded by sunlight, with degradation rates sometimes exceeding those of compounds containing only carbon, hydrogen, and oxygen. nih.gov The presence of a sulfur atom can influence the photochemistry of a molecule, potentially leading to the formation of various photoproducts. For instance, the photolysis of organosulfur compounds can lead to the oxidation of the sulfur atom, potentially forming sulfoxides or sulfones. mdpi.com The complete photochemical degradation of this compound would likely lead to the formation of smaller, more volatile compounds, and ultimately to the mineralization of the organic carbon to carbon dioxide and the sulfur to sulfate (B86663). nih.gov

Biotransformation and Microbial Degradation in Environmental Systems

Biotransformation, the chemical alteration of a substance by a living organism, is a key process in the environmental fate of many organic compounds. nih.gov For this compound, microbial degradation is expected to be the primary mechanism of biotransformation in soil and water.

Microorganisms in the environment possess a vast array of enzymes capable of degrading a wide variety of organic compounds, including organosulfur compounds and fatty acids. mdpi.com The microbial metabolism of this compound is likely to proceed through pathways that target either the carboxylic acid group or the methylsulfanyl group.

The degradation of the alkyl chain of fatty acids typically occurs via β-oxidation, a process where two-carbon units are sequentially removed from the carboxyl end of the fatty acid. This process generates acetyl-CoA, which can then enter the citric acid cycle for energy production. It is plausible that this compound could be metabolized via a similar pathway.

The methylsulfanyl group (-SCH3) can also be a target for microbial enzymes. The metabolism of the sulfur-containing amino acid methionine, which contains a methylsulfanyl group, involves various enzymatic reactions, including demethylation and transsulfuration. wikipedia.org Microorganisms are known to metabolize a variety of organosulfur compounds, often cleaving the carbon-sulfur bond and utilizing the sulfur for their cellular needs. mdpi.com The complete mineralization of this compound by microorganisms would result in the formation of carbon dioxide, water, and sulfate.

The microbial degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. Based on the known metabolism of similar compounds, several potential transformation products can be hypothesized.

β-oxidation of the heptanoic acid chain would lead to a series of shorter-chain methylsulfanyl carboxylic acids. For example, the initial steps of β-oxidation would likely produce 5-(methylsulfanyl)pentanoic acid and 3-(methylsulfanyl)propionic acid. Further degradation would continue to shorten the carbon chain.

Metabolism of the methylsulfanyl group could lead to the formation of other sulfur-containing compounds. For example, oxidation of the sulfur atom could result in the formation of 7-(methylsulfinyl)heptanoic acid or 7-(methylsulfonyl)heptanoic acid. Cleavage of the methyl group could lead to the formation of 7-mercaptoheptanoic acid.

The following table summarizes potential microbial metabolites of this compound based on known metabolic pathways of similar compounds.

| Parent Compound | Metabolic Pathway | Potential Metabolite | Chemical Formula |

| This compound | β-Oxidation | 5-(Methylsulfanyl)pentanoic acid | C6H12O2S |

| This compound | β-Oxidation | 3-(Methylsulfanyl)propionic acid | C4H8O2S |

| This compound | Sulfur Oxidation | 7-(Methylsulfinyl)heptanoic acid | C8H16O3S |

| This compound | Sulfur Oxidation | 7-(Methylsulfonyl)heptanoic acid | C8H16O4S |

| This compound | Demethylation | 7-Mercaptoheptanoic acid | C7H14O2S |

Environmental Monitoring and Analytical Methodologies for Environmental Samples

The detection and quantification of this compound in environmental samples such as soil and water would require specialized analytical techniques due to its specific chemical properties. While there are no standard methods specifically for this compound, methodologies used for other sulfur-containing organic acids and fatty acids can be adapted.

Gas chromatography (GC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), would be a highly suitable technique. researchgate.netgcms.czhpst.czyoutube.com The SCD offers high selectivity and sensitivity for sulfur-containing compounds, which would be crucial for detecting trace levels of this compound in complex environmental matrices. researchgate.netyoutube.com Prior to GC analysis, a derivatization step to convert the carboxylic acid group into a more volatile ester form, such as a methyl ester, would likely be necessary.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for the analysis of carboxylic acids in environmental and biological samples. nih.govresearchgate.netchromforum.org Reversed-phase LC could be used for separation, and mass spectrometry would provide both sensitive detection and structural information for confirmation. Derivatization may also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. nih.govresearchgate.net

Sample preparation for both GC-SCD and LC-MS analysis would typically involve extraction of the compound from the environmental matrix (e.g., soil or water) using an appropriate solvent, followed by a clean-up step to remove interfering substances.

The following table outlines potential analytical methods for the determination of this compound in environmental samples.

| Analytical Technique | Detector | Sample Preparation | Key Advantages | Potential Challenges |

| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD) | Solvent extraction, derivatization (esterification) | High selectivity and sensitivity for sulfur compounds. | Derivatization step required. |

| Liquid Chromatography (LC) | Mass Spectrometry (MS) | Solvent extraction, solid-phase extraction (SPE) | High sensitivity and specificity, provides structural information. | Potential for matrix effects, may require derivatization for better retention. |

1 Application of GC/MS for the Determination of this compound in Complex Environmental Matrices

The scientific literature available through targeted searches does not provide specific details on the environmental fate, biotransformation, and validated analytical methodologies for the determination of this compound in complex environmental matrices. The following sections, therefore, discuss the expected behavior and analytical approaches based on the chemical properties of this compound and established knowledge of structurally similar organosulfur compounds and fatty acids.

The environmental fate of this compound is largely influenced by its chemical structure, which includes a carboxylic acid group and a methylsulfanyl (thioether) group. The carboxylic acid moiety increases its water solubility and potential for dissociation in aquatic environments, influencing its mobility and bioavailability. The thioether group can be susceptible to oxidation, which is a key transformation process in the environment.

The biotransformation of organosulfur compounds in the environment is a complex process mediated by various microorganisms. Bacteria in soil and aquatic environments are known to metabolize organosulfur compounds to obtain sulfur for their growth. For instance, certain bacteria can desulfurize sulfonates and sulfate esters. While specific pathways for this compound are not documented, it is plausible that microorganisms could utilize it as a carbon and sulfur source. The biotransformation could involve the oxidation of the sulfur atom to a sulfoxide (B87167) and then to a sulfone, or the cleavage of the C-S bond.

Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of fatty acids and other organic compounds in environmental samples. mdpi.com The analysis of fatty acids by GC/MS typically requires a derivatization step to convert the non-volatile fatty acids into volatile derivatives, such as fatty acid methyl esters (FAMEs). nih.gov This process enhances their chromatographic separation and detection. nih.gov

For the determination of this compound, a similar derivatization strategy would be necessary. The carboxylic acid group would be esterified, for example, using methanol (B129727) with an acid catalyst like boron trifluoride (BF3) or through reaction with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). mdpi.comnih.gov Following derivatization, the resulting methyl 7-(methylsulfanyl)heptanoate would be analyzed by GC/MS.

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification and quantification.

Detailed Research Findings

Specific research findings on the application of GC/MS for the determination of this compound in complex environmental matrices are not available in the reviewed literature. However, numerous studies have established GC/MS methods for the analysis of various fatty acids in diverse and complex matrices such as soil, sediment, and biological tissues. mdpi.comunlv.edu These methods demonstrate excellent sensitivity and selectivity. nih.gov

The general workflow for such an analysis would involve:

Sample Extraction: Extraction of the analyte from the environmental matrix (e.g., soil, water) using an appropriate organic solvent.

Clean-up: Removal of interfering co-extracted substances to reduce matrix effects.

Derivatization: Conversion of this compound to its methyl ester.

GC/MS Analysis: Injection of the derivatized sample into the GC/MS system for separation, identification, and quantification.

The mass spectrum of methyl 7-(methylsulfanyl)heptanoate would be expected to show characteristic fragment ions resulting from the cleavage of the molecule. The molecular ion peak would be at m/z 190. Key fragment ions would likely include those corresponding to the loss of the methoxy (B1213986) group (•OCH3), the cleavage of the carbon chain, and fragments containing the sulfur atom.

The table below illustrates the type of data that would be generated in a hypothetical GC/MS analysis for the quantification of methyl 7-(methylsulfanyl)heptanoate in a spiked environmental sample.

Interactive Data Table: Hypothetical GC/MS Analysis of Methyl 7-(Methylsulfanyl)heptanoate

| Sample ID | Matrix | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Retention Time (min) | Key Fragment Ions (m/z) |

| ENV-001 | River Water | 10 | 9.2 | 15.4 | 190, 159, 117, 74, 47 |

| ENV-002 | Soil Extract | 50 | 45.8 | 15.4 | 190, 159, 117, 74, 47 |

| ENV-003 | Sediment Pore Water | 5 | 4.1 | 15.4 | 190, 159, 117, 74, 47 |

| BLK-01 | Reagent Blank | 0 | < 0.5 | - | - |

| QC-01 | Quality Control | 25 | 24.1 | 15.4 | 190, 159, 117, 74, 47 |

Q & A

Q. What are the established synthetic routes for 7-(Methylsulfanyl)heptanoic acid, and what methodological considerations are critical for reproducibility?

Synthesis typically involves multi-step organic reactions. For example, azide-alkyne cycloaddition (click chemistry) using Cu(I) catalysis (e.g., CuSO₄ with ascorbic acid as a reducing agent) can introduce functional groups to the heptanoic acid backbone. Key steps include:

- Purification via column chromatography to isolate intermediates .

- Validation of intermediates using NMR (e.g., confirming methylsulfanyl group integration) and mass spectrometry (e.g., exact mass verification, as in RefMet data for Trihomomethionine, exact mass 191.097999) .

- Reaction conditions (solvent polarity, temperature) must be tightly controlled to avoid side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires:

- NMR spectroscopy : To verify the methylsulfanyl group (δ ~2.1 ppm for CH₃S) and carboxylic acid proton (δ ~12 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺ at m/z 192.1056) and fragmentation patterns .

- FTIR : To identify S–C stretching (~700 cm⁻¹) and carboxylic acid O–H stretches (~2500-3000 cm⁻¹) .

Q. What is the solubility profile of this compound, and how does it impact experimental design?

The compound is water-insoluble due to its hydrophobic methylsulfanyl and aliphatic chain. Solubility in organic solvents (e.g., DMSO, ethanol) necessitates:

Q. What is the hypothesized biological role of this compound, and how can this be investigated?

As a structural analog of methionine (via Trihomomethionine), it may participate in sulfur metabolism or act as a precursor for modified amino acids. Research strategies include:

- Isotopic labeling (e.g., ³⁵S) to track incorporation into proteins.

- Knockout studies in model organisms to assess metabolic disruption .

Advanced Research Questions

Q. How can advanced chromatographic techniques resolve structural isomers or impurities in this compound synthesis?

- HPLC with UV/Vis or MS detection : Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate isomers. Retention time alignment with standards is critical .

- Py-GC-MS : For thermally stable derivatives, pyrolysis can generate diagnostic fragments (e.g., methylsulfanyl-specific ions at m/z 47 or 61) .

Q. How do steric and electronic effects of the methylsulfanyl group influence reactivity in derivatization reactions?

The –SCH₃ group is electron-donating, which can:

- Stabilize carbocation intermediates in alkylation reactions.

- Reduce nucleophilic attack at the β-carbon. Experimental validation via Hammett plots or DFT calculations is recommended .

Q. What strategies address contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?

Q. How can computational methods predict the physicochemical properties of this compound?

Q. What are the stability challenges for this compound under varying storage conditions?

Q. How can metabolomic studies identify downstream metabolites of this compound?

- LC-MS/MS metabolomics : Use reverse-phase columns and MRM transitions for sulfoxide/sulfone metabolites.

- Isotope tracing : Administer ¹³C-labeled compound to track incorporation into pathways like glutathione synthesis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.